molecular formula C9H14N2O2 B13564608 1,4-Diazaspiro[5.5]undecane-5,9-dione

1,4-Diazaspiro[5.5]undecane-5,9-dione

Cat. No.: B13564608
M. Wt: 182.22 g/mol
InChI Key: QVQMRAGGHIOTLV-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[55]undecane-5,9-dione is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[55]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic anhydride or diketone. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazaspiro[5.5]undecane-5,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives with various functional groups.

Scientific Research Applications

1,4-Diazaspiro[5.5]undecane-5,9-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,4-Diazaspiro[5.5]undecane-5,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors, thereby influencing cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazaspiro[4.5]decane-2,4-dione
  • 1,9-Diazaspiro[5.5]undecane
  • 1,4,9-Triazaspiro[5.5]undecan-2-one

Uniqueness

1,4-Diazaspiro[5.5]undecane-5,9-dione is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, which can be leveraged for specific research and industrial purposes.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,4-diazaspiro[5.5]undecane-5,9-dione

InChI

InChI=1S/C9H14N2O2/c12-7-1-3-9(4-2-7)8(13)10-5-6-11-9/h11H,1-6H2,(H,10,13)

InChI Key

QVQMRAGGHIOTLV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C(=O)NCCN2

Origin of Product

United States

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